Nitric oxide (NO) is a versatile molecule with a wide range of biological functions, including neurotransmission, vasodilation, and immune response modulation. However, its overproduction can lead to pathological conditions, particularly in the central nervous system (CNS), where it may contribute to neurodegenerative diseases. S-Methyl-L-thiocitrulline acetate (MTICU) has emerged as a potent inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for NO production in neurons. This compound has shown promise in various studies as a neuroprotective agent and as a potential therapeutic for diseases characterized by excessive NO production135.
This synthesis yields S-[¹¹C]methyl-L-thiocitrulline, which can be converted to its acetate salt form. The complete synthesis process, from ¹¹CH₃I, takes approximately 50 minutes with a yield ranging from 9.1% to 12.5%. []
MTICU selectively inhibits nNOS by competing with L-arginine, the natural substrate of the enzyme. The inhibition is reversible and stereoselective, suggesting that MTICU binds in a similar fashion to L-arginine. This competitive inhibition prevents the conversion of L-arginine to NO and citrulline, thereby reducing the levels of NO in the CNS. The selectivity of MTICU for nNOS over other isoforms of NOS is crucial, as it minimizes the impact on the beneficial effects of NO produced by endothelial NOS (eNOS) involved in vasodilation and blood pressure regulation34. Additionally, MTICU does not directly interact with the heme iron of the enzyme, which is a distinct characteristic compared to other NOS inhibitors4.
MTICU has demonstrated significant neuroprotective effects in models of neurotoxicity. In studies involving malonate and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), MTICU protected against striatal lesions and depletion of dopamine and its metabolites. These findings suggest that MTICU could be beneficial in treating neurodegenerative diseases such as Huntington's and Parkinson's disease, where excitotoxicity and oxidative stress play a role in neuronal death1.
The development of carbon-11-labeled MTICU ([11C]MTICU) has opened new avenues for imaging studies using positron emission tomography (PET). [11C]MTICU has been used to visualize nNOS distribution in the primate brain, providing a tool for the non-invasive study of nNOS in vivo. This could be particularly useful for the diagnosis and monitoring of neurological disorders where nNOS activity is altered2.
MTICU has shown strong pressor activity in vivo, suggesting potential applications in cardiovascular research. It has been effective in reversing hypotension in animal models of septic peritonitis and endotoxin administration, indicating that MTICU or similar compounds could be used to treat hypotension associated with septic shock3.
In the context of diabetes, MTICU has been evaluated for its ability to counteract the suppressive effects of interleukin 1 beta (IL-1β) on pancreatic islet function. While MTICU effectively blocked IL-1β-induced nitric oxide production in vitro, it did not prevent the development of diabetes in a mouse model of multiple low-dose streptozotocin-induced diabetes. This suggests that while MTICU can modulate NO production in isolated islets, its in vivo efficacy in diabetes models may require further investigation or alternative administration protocols6.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: